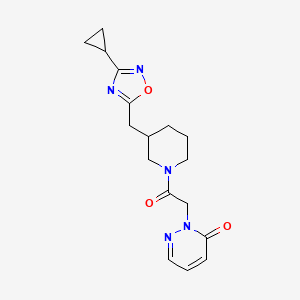![molecular formula C13H17Cl2NO B2444649 3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride CAS No. 1795278-26-0](/img/structure/B2444649.png)
3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride” is a bicyclic compound with a chlorine atom attached to a phenyl group, and a hydroxyl group attached to the bicyclic structure. The presence of the azabicyclo[3.2.1]octane structure suggests that it might have interesting chemical properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is reacted. Bicyclic compounds like this can undergo a variety of reactions, including oxidation and rearrangement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its structure. For example, the presence of the hydroxyl group might make it more polar, and the chlorine atom might make it more reactive .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthesis and characterization of similar compounds, like (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, involve techniques such as NMR and HRMS spectroscopy, with crystal structure analysis done through X-ray crystallography. This process helps in understanding the molecular configuration and intermolecular interactions of such compounds (Wu, Guo, Zhang, & Xia, 2015).
Conformational Studies
- Comparative conformational studies of related compounds, like α and β epimers of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-ol, utilize the Molecular Mechanics Method (MM2). Such studies help in understanding the preferred molecular conformations and their stability, which is crucial for determining the compound's potential applications (Arias, Gálvez, & Somoza, 1990).
Structural Derivatives Study
- Research on the synthesis and structural study of esters derived from related compounds, such as 8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octan-8-β-carboxylic acid, is conducted using IR, NMR spectroscopy, and X-ray diffraction. These studies provide insights into the molecular structure, conformation, and possible interactions, which are essential for developing new derivatives with specific properties (Diez et al., 1991).
Pharmacological Potential
- Although specific to a different compound, studies on SCH 486757, a derivative of 8-azabicyclo[3.2.1]octan-3-ol, in humans reveal novel metabolites formed and their metabolic pathways. This kind of research is crucial for understanding the pharmacological and toxicological profiles of related compounds (Penner et al., 2010).
Catalytic Applications
- Recent studies have shown that homologues of hydroxylamine 8-Azabicyclo[3.2.1]octan-8-ol can efficiently catalyze the oxidation of secondary alcohols using molecular oxygen, indicating potential applications in catalysis (Toda et al., 2023).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO.ClH/c14-10-3-1-9(2-4-10)13(16)7-11-5-6-12(8-13)15-11;/h1-4,11-12,15-16H,5-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIRHICAFUANRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC=C(C=C3)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-bromo-4-fluorophenyl)(cyano)amino]-N,N-bis(propan-2-yl)acetamide](/img/structure/B2444566.png)



![(Z)-ethyl 2-(2,5-dimethoxybenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2444571.png)



![ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2444582.png)
![2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2444584.png)

![1-(Chloromethyl)-3-(3-fluoro-4-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2444586.png)
![N-allyl-5-nitrobenzo[d]oxazol-2-amine](/img/structure/B2444588.png)
